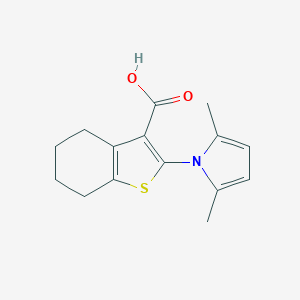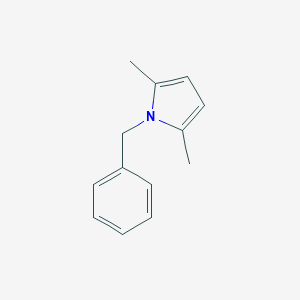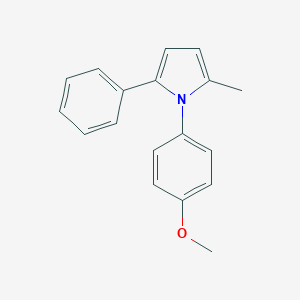![molecular formula C23H22O12 B185809 [(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate CAS No. 118169-27-0](/img/structure/B185809.png)
[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Vue d'ensemble
Description
This compound is a member of flavonoids and a glycoside . It has a molecular formula of C28H28O14 and a molecular weight of 588.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure with multiple hydroxy groups and a chromen ring. The IUPAC name is [(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate .Physical And Chemical Properties Analysis
The compound has a molecular weight of 588.5 g/mol . It has 9 hydrogen bond donors and 14 hydrogen bond acceptors . Its XLogP3-AA is 1.4 .Applications De Recherche Scientifique
Cardioprotection
6-O-Acetylastragalin has been identified as a novel supercoolant in sub-zero non-freezing heart preservation . This application is crucial in medical procedures such as organ transplants where maintaining the viability of the heart during transportation is vital .
Antioxidant Activity
Kaempferol and its glycosides, including 6-O-Acetylastragalin, exhibit significant antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing cellular damage .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in preclinical studies. It can inhibit the production of pro-inflammatory cytokines and mediators such as interleukin (IL) 1β, IL-6, TNFα, monocyte chemotactic protein-1 (MCP-1), intercellular cell adhesion molecule-1 (ICAM-1), and cyclooxygenase-2 (COX-2), which are involved in various inflammatory diseases .
Antimicrobial Properties
6-O-Acetylastragalin has shown potential antimicrobial effects , including antibacterial actions through cell membrane disruption and subsequent activation of apoptosis and DNA fragmentation in certain microbial cells .
Anticancer Potential
There is evidence to suggest that Kaempferol 3-O-acetyl-glucoside may have anticancer activities . It has been associated with the inhibition of the proliferation of cancer cells and may play a role in cancer prevention or treatment strategies .
Neuroprotection
The compound also exhibits neuroprotective properties , which could be beneficial in conditions affecting the central nervous system. It has been shown to improve lesions of nigrostriatal dopaminergic neurons in vivo studies .
Antidiabetic Activity
Kaempferol glycosides have been studied for their antidiabetic effects , such as the inhibition of glucose absorption in the intestines. This could be useful in managing blood sugar levels in diabetic patients .
Antiosteoporotic and Estrogenic/Antiestrogenic Effects
Research indicates that 6-O-Acetylastragalin may have applications in bone health, exhibiting antiosteoporotic effects . Additionally, it has been found to possess estrogenic/antiestrogenic properties that could be relevant in hormone-related conditions .
Mécanisme D'action
Target of Action
6-O-Acetylastragalin, also known as Kaempferol 3-O-acetyl-glucoside, is a novel supercoolant . It is primarily used for sub-zero non-freezing rat heart preservation . .
Mode of Action
It is known to act as a supercoolant, which suggests that it may interact with biological targets to lower their freezing point, thereby enabling sub-zero preservation .
Biochemical Pathways
It is known that flavonoids, the class of compounds to which 6-o-acetylastragalin belongs, can interact with a wide range of biochemical pathways, including those involved in inflammation, cell cycle regulation, and apoptosis .
Pharmacokinetics
It is known that flavonoids, in general, have variable bioavailability due to factors such as their degree of glycosylation and the presence of other dietary components .
Result of Action
The primary known result of 6-O-Acetylastragalin’s action is its ability to enable sub-zero non-freezing preservation of rat hearts . This suggests that it may have potential applications in organ transplantation and other areas of medicine where tissue preservation is important.
Action Environment
The action of 6-O-Acetylastragalin may be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect the stability and efficacy of flavonoids . .
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O12/c1-9(24)32-8-15-17(28)19(30)20(31)23(34-15)35-22-18(29)16-13(27)6-12(26)7-14(16)33-21(22)10-2-4-11(25)5-3-10/h2-7,15,17,19-20,23,25-28,30-31H,8H2,1H3/t15-,17-,19+,20-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKENCGNASJPQNR-LNNZMUSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701341626 | |
| Record name | Kaempferol 3-O-acetyl-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701341626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Moringa oleifera leaf extract protect against liver damage induced by thioacetamide?
A1: While the exact mechanisms are still being investigated, the study suggests that Moringa oleifera leaf ethanolic extract exerts its hepatoprotective effect by:
- Modulating cellular antioxidant activity: This may involve scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes [].
- Regulating apoptosis: The extract may influence the balance of pro-apoptotic and anti-apoptotic factors, thereby protecting liver cells from programmed cell death [].
- Suppressing inflammation: Moringa oleifera leaf extract may reduce the production of inflammatory mediators, thus mitigating the inflammatory response associated with liver injury [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)
![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)
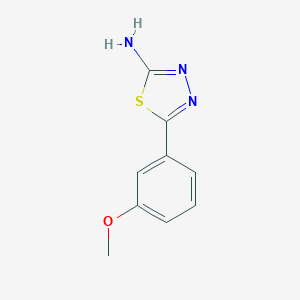
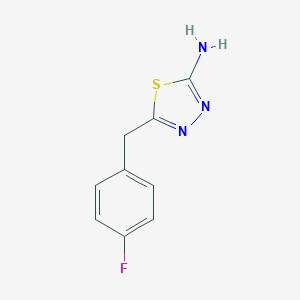
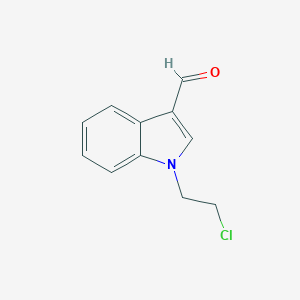
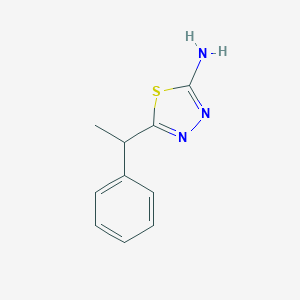
![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)
![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)
